molecular formula C23H14N2O3S B2755370 (Z)-3-(1,3-Benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile CAS No. 380560-79-2

(Z)-3-(1,3-Benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile

Cat. No. B2755370
CAS RN: 380560-79-2
M. Wt: 398.44
InChI Key: SONKWJVUQSRJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(1,3-Benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. The compound is also known as BDPP and has a molecular weight of 424.55 g/mol.

Mechanism of Action

BDPP is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins in the body. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDPP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. BDPP has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BDPP has several advantages for lab experiments, such as its high solubility in water and its ability to penetrate the blood-brain barrier. However, the compound has some limitations, such as its relatively low stability and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on BDPP. One potential area of research is the development of BDPP-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the elucidation of the precise mechanism of action of BDPP and its effects on various cellular processes. Additionally, further studies are needed to evaluate the safety and toxicity of BDPP in vivo.

Synthesis Methods

The synthesis of BDPP involves the reaction of 3-(1,3-Benzodioxol-5-yl)-2-propenenitrile with phenothiazine-10-carboxylic acid chloride in the presence of a base. The reaction yields (Z)-3-(1,3-Benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile.

Scientific Research Applications

BDPP has been studied for its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and inflammation. The compound has shown promising results in preclinical studies, and further research is being conducted to explore its potential clinical applications.

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-(phenothiazine-10-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O3S/c24-13-16(11-15-9-10-19-20(12-15)28-14-27-19)23(26)25-17-5-1-3-7-21(17)29-22-8-4-2-6-18(22)25/h1-12H,14H2/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONKWJVUQSRJFR-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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